molecular formula C2H3BrF2O B2956406 2-Bromo-2,2-difluoroethanol CAS No. 420-94-0

2-Bromo-2,2-difluoroethanol

Cat. No. B2956406
CAS RN: 420-94-0
M. Wt: 160.946
InChI Key: ZAIZJZXPWYLNLE-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethanol (BDFE) is an alkoxy group that is a carboxylic acid with a cyclic structure . It is an industrial chemical used in the production of medicines and as an organic base . The molecular formula is CHBrFO, with an average mass of 160.945 Da .


Synthesis Analysis

The industrial process for BDFE involves the reaction of ammonia with ethylene in the presence of aluminium oxide to produce ethane bromide . This process creates ammonium salt, which is then reacted with phenol or benzene to produce this compound . Another process involves reducing a bromodifluoroacetic acid derivative using an ate hydride complex as a reducing agent .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 atoms and 5 bonds . The molecular formula is CHBrFO .


Chemical Reactions Analysis

BDFE has been shown to be chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine . In one process, bromine difluoro acetic acid derivative is used as a starting raw material .


Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a molecular weight of 160.95 g/mol .

Scientific Research Applications

Synthesis Methods

2-Bromo-2,2-difluoroethanol and its derivatives have diverse applications in chemical synthesis. For instance, 2,2-Difluoroethanol can be synthesized through several methods, such as the reduction of difluoroacetic acid or acetate by metal borohydride and the catalytic hydrogenation of difluoroacetyl chloride. This synthesis is notable for its use of commercially available reagents, simple reaction conditions, and satisfactory yield, making it suitable for industrialized production (Yan Zong-gang, 2010).

Chemical Transformations

This compound plays a role in various chemical transformations. For example, 2-Bromo-3,3-difluoroallylic acetates can be prepared from carbonyl compounds and undergo selective elimination to yield 1,1-difluoroallenes (M. Yokota et al., 2009). Furthermore, 2-Bromo-3-arylpropenyl trifluoromethyl ketones, through a domino reaction with secondary amines, yield 2-amino-1-trifluoromethyl indenols, showcasing the utility of this compound in complex organic syntheses (A. Rulev et al., 2007).

Photocatalytic Reactions

In photocatalytic reactions, this compound derivatives have been used to facilitate complex chemical syntheses. A study demonstrated the use of ethyl 2-bromo-2,2-difluoroacetate with alkenes under irradiation by a blue LED in a visible-light-driven direct 2,2-difluoroacetylation process, yielding various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Y. Furukawa et al., 2020).

Molecular Structure Studies

This compound has been instrumental in studies exploring molecular structures and interactions. For instance, microwave spectra and intramolecular hydrogen bonding of 2-bromoethanol provided insights into molecular coordinates and structures, highlighting the importance of this compound in structural chemistry (R. G. Azrak, E. Wilson, 1970).

Safety and Hazards

2-Bromo-2,2-difluoroethanol is classified as having acute toxicity, oral (Category 4), H302, and skin corrosion/irritation (Category 2), H315 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-bromo-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZJZXPWYLNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

420-94-0
Record name 2-bromo-2,2-difluoroethan-1-ol
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